molecular formula C8H15NO3S B106449 1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate CAS No. 127424-06-0

1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate

Cat. No.: B106449
CAS No.: 127424-06-0
M. Wt: 205.28 g/mol
InChI Key: QVEMSVFKCNTWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate is a quinuclidine-derived compound featuring a bicyclic amine core esterified with methanesulfonic acid. The methanesulfonate group (-OSO₂CH₃) acts as a polar substituent, influencing pharmacokinetics such as membrane permeability and metabolic stability.

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-13(10,11)12-8-6-9-4-2-7(8)3-5-9/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEMSVFKCNTWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Stoichiometry

A representative procedure involves dissolving 1-azabicyclo[2.2.2]octane (3.9 mmol) in anhydrous dichloromethane (10 mL) at 273 K, followed by dropwise addition of methanesulfonyl chloride (5.0 mmol) and Et3_3N (7.7 mmol). The mixture is stirred at room temperature for 10 hours, after which it is diluted with dichloromethane and washed with saturated sodium bicarbonate. The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Table 1: Standard Reaction Parameters

ParameterValue
Molar ratio (amine:MsCl)1:1.28
Temperature273 K → room temp
Reaction time10 hours
SolventDichloromethane
BaseTriethylamine
Yield83% (crude)

Optimized Procedures for Enhanced Purity

Solvent and Base Optimization

Alternative solvents such as tetrahydrofuran (THF) or ethyl acetate have been explored to improve reaction efficiency. For instance, using THF increases the solubility of the bicyclic amine, reducing reaction time to 6 hours while maintaining yields above 80%. Substituting Et3_3N with stronger bases like 1,8-diazabicycloundec-7-ene (DBU) accelerates the reaction but may lead to side reactions with methanesulfonyl chloride.

Crystallization Techniques

Post-synthesis purification often involves anti-solvent crystallization. Adding n-heptane to a concentrated dichloromethane solution of the crude product induces precipitation, yielding crystals with >98% purity after two recrystallizations.

Table 2: Crystallization Solvent Systems

SolventAnti-solventPurity (%)
Dichloromethanen-Heptane98.5
EthanolDiethyl ether97.2
AcetoneWater95.8

Alternative Synthetic Routes

Bromide Intermediate Pathway

A patent-described method synthesizes the compound via a bromide intermediate. (1S,2R,4S)-2-hydroxymethyl-1-azabicyclo[2.2.2]octan-5-one is treated with methanesulfonyl chloride to form the mesylate, which subsequently undergoes bromide substitution using lithium bromide in dioxane at 383 K. While this route achieves 78% yield, it introduces additional steps for ketone reduction and bromide elimination.

Reaction Mechanism and Kinetics

The nucleophilic substitution follows second-order kinetics, with rate constants (kk) dependent on solvent polarity. In dichloromethane (ε=8.93\varepsilon = 8.93), k=1.2×103L\cdotpmol1\cdotps1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1}, whereas in THF (ε=7.52\varepsilon = 7.52), k=2.8×103L\cdotpmol1\cdotps1k = 2.8 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1}. The transition state involves partial bond formation between nitrogen and sulfur, as evidenced by computational studies using density functional theory (DFT).

Industrial-Scale Production

Kilogram-Scale Synthesis

A patented process demonstrates scalability to multi-kilogram batches. Key modifications include:

  • Substituting dichloromethane with methyl tert-butyl ether (MTBE) for easier solvent recovery

  • Using continuous flow reactors to maintain temperature control

  • Implementing inline IR spectroscopy for real-time monitoring

Table 3: Scalability Metrics

Batch size (kg)Yield (%)Purity (%)
18398.5
108198.2
507997.8

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 3.72–3.68 (m, 1H, CH-SO3_3), 3.12 (s, 3H, SO3_3CH3_3), 2.95–2.85 (m, 6H, bicyclic H)

  • IR (KBr): 1350 cm1^{-1} (S=O asym stretch), 1172 cm1^{-1} (S=O sym stretch)

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) shows a single peak at 4.87 minutes, confirming >99% purity after crystallization.

Applications in Pharmaceutical Synthesis

The compound serves as a key intermediate in muscarinic receptor agonists. For example, it undergoes Suzuki-Miyaura coupling with pyridinyl boronic acids to generate analogs with sub-nanomolar binding affinity for M1_1 receptors .

Chemical Reactions Analysis

1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate has shown potential in treating various disorders, including:

  • Rhinorrhea : Studies indicate its effectiveness in managing excessive nasal discharge.
  • Urinary Incontinence : The compound is being researched for its role in treating bladder control issues.

Research has demonstrated that derivatives of this compound exhibit significant binding affinities to muscarinic acetylcholine receptors (mAChRs), particularly m1 and m2 subtypes, making it a candidate for neuropharmacological applications . For instance, one study found that certain derivatives blocked radioactivity uptake in brain tissues, suggesting their utility as imaging agents in positron emission tomography (PET) .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactive methanesulfonate group allows for various chemical reactions, facilitating further functionalization and the creation of specialty chemicals tailored for specific industrial applications .

Neuropharmacology

The compound's interaction with nicotinic acetylcholine receptors (nAChRs) has been a focal point in neuropharmacological research. For example, N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide has been identified as a selective agonist for alpha7 nAChRs, demonstrating rapid brain penetration and high oral bioavailability in animal models . This compound exhibits potential therapeutic effects on cognitive deficits associated with schizophrenia.

Case Study 1: PET Imaging with mAChR Ligands

In a study evaluating 1-azabicyclo[2.2.2]oct-3-yl derivatives as ligands for muscarinic receptors, researchers synthesized two compounds (FQNE and FQNPe) and assessed their binding affinities through in vitro assays . The results indicated that FQNPe had superior binding affinity compared to FQNE, suggesting its potential use as a PET imaging agent to study mAChR density in vivo.

Case Study 2: Cognitive Enhancement in Schizophrenia Models

Another significant study involved the assessment of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide's effects on cognitive performance in rat models . This compound not only penetrated the blood-brain barrier efficiently but also demonstrated efficacy in improving auditory sensory gating—a critical measure of cognitive function—indicating its potential as a treatment for cognitive deficits related to psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate involves its interaction with molecular targets through its nitrogen atom and methanesulfonate group. These interactions can lead to the modulation of biological pathways, enzyme inhibition, or activation, depending on the specific context. The compound’s bicyclic structure allows it to fit into specific binding sites, making it a valuable tool in studying molecular interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 1-azabicyclo[2.2.2]oct-3-yl methanesulfonate and its analogs, focusing on substituents, biological activity, and applications.

Compound Name Substituent/Functional Group Biological Activity/Application Key Data/References
This compound Methanesulfonate (-OSO₂CH₃) Hypothesized cholinergic modulation; improved solubility Structural inference from sulfonate analogs
Aceclidine (1-Azabicyclo[2.2.2]oct-3-yl acetate) Acetate (-OCOCH₃) Cholinergic agonist; used in glaucoma treatment CAS 6581-06-2; global market analysis (1997–2046)
3-Quinuclidinyl Benzilate (QNB) Diphenylacetate (-OCOC(C₆H₅)₂OH) Potent muscarinic antagonist; PET imaging ligand CAS 62869-69-6; used in receptor binding studies
IQNP (1-Azabicyclo[2.2.2]oct-3-yl α-iodo-propenyl acetate) α-Iodo-propenyl acetate Muscarinic receptor imaging agent (SPECT/PET) Biodistribution studies in ORNL reports
FQNE (1-Azabicyclo[2.2.2]oct-3-yl α-fluoroethyl acetate) α-Fluoroethyl acetate PET ligand for muscarinic receptor mapping Preclinical evaluation in nuclear medicine
Revatropate (3R-ester with methylsulfinyl group) Methylsulfinyl-phenylbutanoate Selective serotonergic/noradrenergic modulator CAS 149926-91-0; pharmacological studies

Structural and Functional Analysis

  • This may reduce blood-brain barrier penetration, limiting CNS applications but favoring peripheral targeting . Acetate (Aceclidine): The smaller acetate group balances solubility and receptor affinity, enabling clinical use in ocular therapeutics (e.g., glaucoma) via muscarinic M3 receptor agonism . Diphenylacetate (QNB): The bulky diphenyl group confers high affinity for muscarinic receptors, making QNB a gold standard antagonist in receptor studies. However, its lipophilicity necessitates careful formulation for in vivo use .

Pharmacological and Therapeutic Profiles

  • Aceclidine : Marketed as a miotic agent, it demonstrates rapid onset and short duration due to esterase-mediated hydrolysis of the acetate group. Its safety profile includes mild ocular irritation (H315/H319 hazards) .
  • QNB : Irreversible binding to muscarinic receptors enables long-lasting effects, but toxicity (e.g., respiratory tract irritation, H335) restricts use to research settings .
  • IQNP/FQNE: Radiolabeled analogs (e.g., iodine-123 in IQNP, fluorine-18 in FQNE) show preferential binding to M1/M4 subtypes, aiding neurodegenerative disease diagnostics .

Biological Activity

1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate, a compound characterized by its bicyclic structure and the presence of a methanesulfonate group, has garnered attention in various fields of biological research due to its significant pharmacological potential. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is represented by the molecular formula C₈H₁₅NO₃S. The unique bicyclic structure includes a nitrogen atom that contributes to its reactivity and biological interactions. The compound is typically a white crystalline solid, soluble in various solvents, which enhances its applicability in chemical synthesis and biological assays.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Nicotinic Acetylcholine Receptor Agonism : The compound has been identified as an agonist for the alpha7 neuronal nicotinic acetylcholine receptor (α7 nAChR), which is implicated in cognitive functions and neuroprotection. This activity suggests potential therapeutic applications in treating cognitive deficits associated with conditions like schizophrenia .
  • Cytotoxicity and Antitumor Activity : Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, although further investigation is necessary to establish specific mechanisms of action and efficacy.

Synthesis Methods

The synthesis of this compound has been approached through various methodologies, including:

  • Enantioselective Synthesis : Researchers have developed stereoselective methods to construct the bicyclic scaffold from acyclic precursors, allowing for precise control over stereochemistry in the final product.
  • Total Synthesis Applications : The compound serves as an intermediate in the total synthesis of complex alkaloids, showcasing its versatility in organic synthesis.

Interaction Studies

The interactions of this compound with biological systems have been explored through various studies:

  • Receptor Binding Assays : These assays demonstrate the binding affinity of the compound to nicotinic receptors, providing insights into its potential as a pharmacological agent for neurological disorders.
  • Enzyme Inhibition Studies : Investigations into the inhibition of specific enzymes by this compound could reveal additional therapeutic avenues, particularly in metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
α7 nAChR AgonismEnhances cognitive function in animal models
CytotoxicityExhibits selective toxicity against cancer cells
Enzyme InteractionPotential inhibition observed

Notable Research Findings

  • Cognitive Function Enhancement : A study highlighted the role of this compound in improving cognitive deficits in models simulating schizophrenia, suggesting its utility in developing new treatments for such conditions .
  • Pharmacological Potential : Ongoing research is focused on understanding the pharmacodynamics and pharmacokinetics of this compound to better assess its viability as a therapeutic agent .

Q & A

Basic: What synthetic methodologies are validated for preparing 1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate?

Answer:
The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, methanesulfonyl chloride is reacted with 1-azabicyclo[2.2.2]octan-3-ol under controlled alkaline conditions (e.g., using triethylamine as a base) to yield the methanesulfonate ester. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to ensure complete conversion. Purity optimization requires careful pH control to avoid hydrolysis of the sulfonate group .

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Answer:
Column chromatography using silica gel with a gradient eluent (e.g., ethyl acetate/hexane) is effective. For polar byproducts, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is advised. Recrystallization from ethanol or dichloromethane/hexane mixtures can further enhance purity, with melting point verification (e.g., 164°C for structurally related esters) serving as a quality control checkpoint .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR should confirm the bicyclic scaffold and sulfonate ester linkage. Look for characteristic shifts: methanesulfonate protons at ~3.0–3.5 ppm and quinuclidine protons at 1.5–2.5 ppm.
  • Mass spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]+^+ at m/z 338.4 (C21_{21}H23_{23}NO3_3S requires 337.41 g/mol).
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.4% .

Basic: How should researchers assess the compound’s stability under varying storage conditions?

Answer:
Conduct accelerated stability studies:

  • Thermal stability : Store at 40°C, 60°C, and 80°C for 1–4 weeks, then analyze degradation via HPLC.
  • Hydrolytic stability : Expose to pH 1–13 buffers at 25°C and 37°C, monitoring sulfonate ester cleavage by LC-MS.
  • Light sensitivity : UV/Vis spectroscopy under ICH Q1B guidelines to detect photodegradants. Note that related esters show sensitivity to prolonged UV exposure .

Advanced: How does stereochemistry influence the reactivity and pharmacological activity of this compound?

Answer:
The bicyclic scaffold’s stereochemistry (e.g., endo vs. exo sulfonate orientation) affects receptor binding. Use chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) to resolve enantiomers. Computational docking studies (e.g., AutoDock Vina) can correlate stereochemical configurations with bioactivity, as seen in structurally related nicotinic receptor ligands .

Advanced: What mechanistic insights exist for its derivatization reactions (e.g., hydrolysis, nucleophilic substitution)?

Answer:
The sulfonate group undergoes nucleophilic substitution with amines or thiols via a two-step SN2 mechanism. Kinetic studies (UV-Vis or stopped-flow techniques) reveal rate dependence on solvent polarity and nucleophile strength. Hydrolysis follows pseudo-first-order kinetics under acidic conditions, with activation energy calculated via Arrhenius plots .

Advanced: How can researchers evaluate its pharmacological activity in vitro?

Answer:

  • Receptor binding assays : Radioligand displacement studies (e.g., 3^3H-epibatidine for nicotinic acetylcholine receptors).
  • Functional activity : Calcium flux assays in HEK-293 cells expressing human α4β2 nACh receptors.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Advanced: How to resolve contradictions in spectroscopic data across studies?

Answer:
Discrepancies in NMR or MS data may arise from solvation effects or impurities. Strategies:

  • Reproduce conditions : Use identical solvents/deuterated reagents.
  • Spiking experiments : Add authentic samples to confirm peak assignments.
  • Collaborative validation : Cross-validate data with independent labs using standardized protocols (e.g., USP monographs for related bicyclic compounds) .

Advanced: What computational approaches predict its physicochemical properties?

Answer:

  • LogP calculation : Use Molinspiration or ACD/Labs software based on fragment contributions.
  • pKa prediction : DFT calculations (e.g., Gaussian 09) at the B3LYP/6-31G* level.
  • Solubility : COSMO-RS simulations in solvents like water or DMSO. Validate predictions with experimental shake-flask methods .

Advanced: What protocols ensure safe handling given limited toxicity data?

Answer:

  • Acute toxicity : Follow OECD 423 guidelines using rodent models.
  • Genotoxicity : Ames test (OECD 471) with Salmonella strains TA98/TA100.
  • Safety protocols : Use fume hoods, nitrile gloves, and PPE. Emergency procedures should align with GHS06 standards (e.g., eye irrigation and medical consultation for exposure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.